molecular formula C17H9F6N3S B2990148 2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine CAS No. 338418-06-7

2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine

Cat. No. B2990148
CAS RN: 338418-06-7
M. Wt: 401.33
InChI Key: ZJQRRSRTCSZKGI-UHFFFAOYSA-N
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Description

The compound “2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom . Both of these rings are common in many biological molecules and pharmaceuticals.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Trifluoromethyl groups are known to be quite reactive, and can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl groups could make the compound more lipophilic, which could affect its solubility and reactivity .

Scientific Research Applications

Nonlinear Optical Properties and Molecular Electronics

Nonlinear Optics (NLO) and Molecular Electronics

Pyrimidine derivatives, including those similar to the compound , have been investigated for their promising applications in nonlinear optics (NLO) and molecular electronics. A study highlighted the structural parameters, electronic, and nonlinear optical properties of thiopyrimidine derivatives, demonstrating their significant NLO character and potential for optoelectronic applications. The investigation used density functional theory (DFT) and time-dependent DFT (TDDFT) analyses to understand the molecular structures and photophysical properties, suggesting their suitability for high-tech applications in the NLO field (Hussain et al., 2020).

Antimicrobial Activity

Antimicrobial Activity

Another area of research involves the synthesis of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moieties, with some showing antimicrobial activity. This research underscores the potential of such compounds in developing new antimicrobial agents, although the specific compound might not have been directly tested for these properties (Ammar et al., 2004).

Material Sciences and Polymer Chemistry

High-Performance Polymers

The compound and its derivatives have implications in material sciences, especially in the synthesis of high-performance polymers. For instance, research into polyimides derived from thiophenyl-substituted benzidines, which could include similar compounds, has shown that these materials possess high refractive indices and small birefringences, along with good thermomechanical stabilities. Such properties make them suitable for applications in optoelectronics and as materials with advanced optical properties (Tapaswi et al., 2015).

Synthesis and Structural Analysis

Synthetic Methodologies and Structural Analysis

The synthesis and structural characterization of compounds structurally related to 2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine have been explored. Studies involving spectroscopic techniques (e.g., FT-IR, FT-Raman) and molecular docking analyses have provided insights into their potential chemotherapeutic applications. These methodologies offer a foundation for the synthesis of novel compounds with potential applications in drug discovery and development (Alzoman et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Compounds containing trifluoromethyl groups can be hazardous and require careful handling .

properties

IUPAC Name

2-pyridin-2-yl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F6N3S/c18-16(19,20)10-4-3-5-11(8-10)27-14-9-13(17(21,22)23)25-15(26-14)12-6-1-2-7-24-12/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQRRSRTCSZKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC(=N2)SC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F6N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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